molecular formula C57H86N2O14 B3332388 ILS-920 CAS No. 892494-07-4

ILS-920

Cat. No.: B3332388
CAS No.: 892494-07-4
M. Wt: 1023.3 g/mol
InChI Key: WZFNBQBUDJACCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ILS-920 is a rapamycin analog engineered to retain neuroprotective properties while minimizing immunosuppressive activity. Structurally, it differs from rapamycin through catalytic hydrogenation of the C2-C3 alkene and modifications that disrupt mTOR binding . These changes reduce interactions with FKBP12 (a key mediator of immunosuppression) and enhance selectivity for FKBP52, a protein implicated in neuroregeneration . This compound also binds the β1 subunit of L-type voltage-gated calcium channels (VGCC), inhibiting calcium influx and protecting neurons from excitotoxicity .

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for ILS-920 are not widely documented in the available literature.
  • it is known that this compound is a brain-penetrant compound with potential therapeutic applications.
  • Chemical Reactions Analysis

  • Scientific Research Applications

    Neuroprotective Properties

    Mechanism of Action
    ILS-920 exhibits potent neuroprotective effects through its selective binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC). This unique binding profile allows this compound to modulate intracellular calcium levels, thereby protecting neurons from calcium-induced cell death .

    In Vitro Studies
    In cultured rat cortical neurons, this compound demonstrated a significant increase in neuronal survival and neurite outgrowth compared to traditional rapamycin. Specifically, it was found to be nearly five times more effective than its predecessor WYE-592 and an order of magnitude more potent than rapamycin . The efficacy of this compound in promoting neuronal health is attributed to its ability to inhibit L-type VGCC currents, which are crucial for maintaining calcium homeostasis in neurons .

    Efficacy in Ischemic Stroke Models

    Animal Studies
    this compound has shown promising results in rodent models of ischemic stroke. In a transient middle cerebral artery occlusion (tMCAO) model, administration of this compound significantly reduced infarct volume by 24% and improved neurological function when given post-occlusion . These findings suggest that this compound not only protects neuronal cells but also enhances recovery after ischemic events.

    Comparison with Other Compounds
    When compared to other immunophilin ligands like rapamycin and FK506, this compound exhibited markedly reduced immunosuppressive activity while retaining neuroprotective benefits. This decoupling of neuroprotection from immunosuppression is a significant advancement, as it allows for therapeutic applications without the adverse effects commonly associated with immunosuppressants .

    Clinical Development and Trials

    Current Status
    this compound is currently under investigation in clinical trials aimed at assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. A notable study involved ascending single intravenous doses administered to healthy adult subjects, providing critical data on its potential therapeutic use in acute ischemic stroke .

    Summary of Key Findings

    Study Aspect Findings
    Binding Selectivity High selectivity for FKBP52 over FKBP12 (229-fold preference)
    Neuroprotective Efficacy Promotes neuronal survival and neurite outgrowth; significantly more potent than rapamycin
    Stroke Model Results Reduced infarct volume by 24% in tMCAO models; improved functional recovery
    Immunosuppressive Activity Minimal inhibition of IL-2-stimulated T cell proliferation (IC50 > 5 μM)

    Mechanism of Action

    • ILS-920’s neuroprotective effects may result from its dual functions:
  • Comparison with Similar Compounds

    Key Findings :

    • Neuroprotection : In rat cortical neurons, ILS-920 increased neurofilament expression by 10-fold compared to rapamycin and promoted neurite outgrowth with EC₅₀ values comparable to WYE-592 .
    • In Vivo Efficacy : In a transient middle cerebral artery occlusion (tMCAO) stroke model, this compound (10–30 mg/kg) reduced infarct volume by 23–24% and improved functional recovery .
    • Therapeutic Window : this compound demonstrated a 24-hour treatment window in stroke models, surpassing the 3-hour window of the FDA-approved rt-PA .

    Table 1: Structural Analogs of this compound

    Compound Key Structural Modifications Immunosuppression (IC₅₀) FKBP52 Selectivity* Neuroprotective Efficacy (In Vivo) Clinical Status
    This compound C2-C3 alkene hydrogenation >5 μM 8–200× vs. FKBP12 23–24% infarct reduction Phase I (stroke)
    WYE-592 Bulky group addition at C40 150 nM 229× vs. FKBP12 Similar EC₅₀ in vitro Preclinical
    Rapamycin Parent compound <5 nM Low affinity Ineffective Approved (immunosuppressant)
    Temsirolimus Rapamycin prodrug Similar to rapamycin Low affinity Not studied (oncology use) Approved (cancer)

    *Selectivity ratio: FKBP52 binding affinity relative to FKBP12.

    Table 2: Functional Analogs with Neuroprotective Mechanisms

    Compound Mechanism Immunosuppression (IC₅₀) Neuroprotective Efficacy Limitations
    GPI-1046 Non-immunosuppressive immunophilin ligand None Limited neurite outgrowth Lower potency than this compound
    FK506 Binds FKBP12 1 nM Neuroprotective but immunosuppressive High immunosuppression precludes clinical use

    Key Comparisons:

    This compound vs. WYE-592: Both compounds target FKBP52 and L-type VGCC, but this compound exhibits greater stability and negligible immunosuppression due to minimized rapamycin conversion . WYE-592’s partial conversion to rapamycin (via retro Diels-Alder reaction) results in intermediate immunosuppressive activity (IC₅₀ = 150 nM) .

    This compound vs. Rapamycin: Rapamycin’s strong FKBP12/mTOR binding drives immunosuppression, whereas this compound’s selectivity for FKBP52 enhances neuroprotection without immune compromise . In stroke models, rapamycin failed to reduce infarct volume, while this compound showed significant efficacy .

    This compound vs. GPI-1046: GPI-1046, a non-immunosuppressive immunophilin ligand, promotes neurite outgrowth but with lower potency than this compound .

    This compound vs. Clinical Macrolides: Temsirolimus and everolimus (rapamycin derivatives) retain immunosuppressive properties and are used in oncology, highlighting this compound’s unique therapeutic niche .

    Mechanistic Insights:

    • Dual Targeting : this compound’s binding to FKBP52 and L-type VGCCα1β1 synergistically enhances neuroprotection by promoting neurite growth and reducing calcium-mediated apoptosis .
    • Selectivity : this compound binds FKBP52 with 972× higher affinity than rapamycin, enabling neuroregeneration without mTOR pathway interference .

    Q & A

    Basic Research Questions

    Q. What molecular mechanisms underlie ILS-920’s neuroprotective effects in ischemic stroke models?

    this compound exerts neuroprotection through dual mechanisms: (1) high-affinity binding to FKBP52 (972-fold stronger than rapamycin), which promotes neurite outgrowth via neurotrophic pathways, and (2) inhibition of L-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺-induced neuronal excitotoxicity. These dual pathways synergistically mitigate neuronal death and enhance functional recovery post-stroke . Experimental validation includes electrophysiological assays for Ca²⁺ current inhibition and FKBP52 binding affinity measurements using surface plasmon resonance (SPR) .

    Q. How do experimental designs for testing this compound differ between in vitro and in vivo stroke models?

    • In vitro: Primary cortical neuron cultures or F-11 dorsal root ganglion (DRG) cells are treated with this compound under glutamate or Ca²⁺ overload conditions. Neuronal viability is assessed via MTT assays, while neurite outgrowth is quantified using immunofluorescence .
    • In vivo: Transient middle cerebral artery occlusion (tMCAO) in rodents is the gold standard. This compound is administered intravenously 4–24 hours post-occlusion, with infarct volume measured via MRI or TTC staining and functional recovery evaluated using neurological deficit scores (e.g., modified Bederson scale) .

    Q. What structural modifications distinguish this compound from rapamycin, and how do they alter target selectivity?

    this compound retains rapamycin’s macrocyclic core but replaces the conjugated triene system with a hydrogenated benzene ring. This modification reduces immunosuppressive activity (by weakening FKBP12 binding) while enhancing FKBP52 affinity and VGCC inhibition. SAR studies show that the benzene ring’s substitution pattern (e.g., 2,6-dichloro groups) significantly impacts neuroprotective EC₅₀ values, as demonstrated in cortical neuron survival assays .

    Advanced Research Questions

    Q. What methodological strategies can isolate FKBP52-mediated effects from VGCC inhibition in this compound’s neuroprotection?

    • Genetic knockdown: Use siRNA or CRISPR-Cas9 to silence FKBP52 in neuronal cultures, then assess this compound’s ability to inhibit Ca²⁺ currents or promote neurite outgrowth.
    • Pharmacological blockade: Apply L-type VGCC inhibitors (e.g., nifedipine) alongside this compound to determine if neuroprotection is additive or synergistic.
    • Biochemical assays: Co-immunoprecipitation can verify FKBP52-VGCC β-subunit interactions in this compound-treated cells .

    Q. How can researchers resolve contradictions in this compound’s efficacy across stroke models with varying therapeutic windows?

    Discrepancies in efficacy (e.g., 24% infarct reduction at 10 mg/kg vs. 23% at 30 mg/kg in tMCAO) may arise from differences in model severity, administration timing, or species-specific pharmacokinetics. To address this:

    • Standardize occlusion duration (e.g., 60–90 minutes for tMCAO) and dosing intervals.
    • Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate plasma/brain concentrations with neuroprotection.
    • Use multivariate regression to identify confounding variables (e.g., age, comorbidities) .

    Q. What structure-activity relationship (SAR) insights from this compound guide the design of non-immunosuppressive neuroprotectants?

    Key SAR findings include:

    • Macrocycle conformation: Hydrogenation of rapamycin’s triene system (to form this compound) reduces FKBP12 binding by >200-fold while preserving FKBP52 affinity.
    • Substituent effects: 2,6-Dichloro substitutions on the benzene ring improve EC₅₀ values in neurite outgrowth assays (3.7 µM vs. 410 µM for non-chlorinated analogs).
    • Ring-opening penalties: Secondary amine derivatives (e.g., compound 2 in SAR studies) show drastically reduced activity, emphasizing the importance of macrocyclic rigidity .

    Q. Methodological Considerations for Data Analysis

    • Handling contradictory data: Apply sensitivity analysis to assess robustness of conclusions. For example, if this compound shows efficacy in tMCAO but not photothrombotic models, evaluate differences in blood-brain barrier disruption or inflammatory responses .
    • Statistical rigor: Use mixed-effects models to account for inter-animal variability in stroke studies, and report effect sizes with 95% confidence intervals .

    Properties

    CAS No.

    892494-07-4

    Molecular Formula

    C57H86N2O14

    Molecular Weight

    1023.3 g/mol

    IUPAC Name

    10,27-dihydroxy-21-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone

    InChI

    InChI=1S/C57H86N2O14/c1-33-26-37(5)51(62)53(70-10)52(63)38(6)27-34(2)47(61)32-49(35(3)28-40-20-24-46(60)50(30-40)69-9)71-56(66)45-18-14-15-25-58(45)55(65)54(64)57(67)39(7)19-21-42(72-57)31-48(68-8)36(4)29-43-22-23-44(33)59(73-43)41-16-12-11-13-17-41/h11-13,16-17,27,29,33-35,37,39-40,42-46,48-50,52-53,60,63,67H,14-15,18-26,28,30-32H2,1-10H3

    InChI Key

    WZFNBQBUDJACCD-UHFFFAOYSA-N

    SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Isomeric SMILES

    C[C@@H]1CC[C@H]2C[C@@H](/C(=C\[C@H]3CC[C@@H]([C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]4CCCCN4C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]5CC[C@H]([C@@H](C5)OC)O)C)/C)O)OC)C)C)N(O3)C6=CC=CC=C6)/C)OC

    Canonical SMILES

    CC1CCC2CC(C(=CC3CCC(C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C4CCCCN4C(=O)C(=O)C1(O2)O)C(C)CC5CCC(C(C5)OC)O)C)C)O)OC)C)C)N(O3)C6=CC=CC=C6)C)OC

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    ILS-920
    ILS-920
    ILS-920
    ILS-920
    ILS-920
    ILS-920

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.